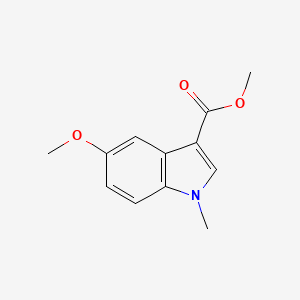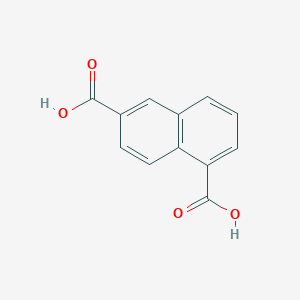
1,6-Naphthalenedicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Naphthalenedicarboxylic acid is an organic compound with the molecular formula C₁₂H₈O₄. It is a derivative of naphthalene, characterized by two carboxylic acid groups attached to the 1 and 6 positions of the naphthalene ring. This compound is known for its applications in the synthesis of various polymers and coordination polymers .
Preparation Methods
1,6-Naphthalenedicarboxylic acid can be synthesized through several methods:
Catalytic Oxidation: One common method involves the catalytic oxidation of 1,6-dimethylnaphthalene using a cobalt-manganese-bromine catalyst in acetic acid.
Oxidative Carbonylation: Another method is the oxidative carbonylation of naphthalene in the presence of palladium salt solutions and a reoxidizer.
Chemical Reactions Analysis
1,6-Naphthalenedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene-1,6-dicarboxylic anhydride.
Reduction: Reduction reactions can convert it into naphthalene-1,6-dimethanol.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride.
Catalysts: Palladium or cobalt-manganese-bromine.
Major products formed from these reactions include naphthalene-1,6-dicarboxylic anhydride, naphthalene-1,6-dimethanol, and various esters and amides .
Scientific Research Applications
Mechanism of Action
The mechanism by which 1,6-naphthalenedicarboxylic acid exerts its effects is primarily through its ability to form stable coordination complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in drug delivery, the MOFs can encapsulate drugs and release them in a controlled manner .
Comparison with Similar Compounds
1,6-Naphthalenedicarboxylic acid can be compared with other similar compounds, such as:
2,6-Naphthalenedicarboxylic acid: This isomer has carboxylic acid groups at the 2 and 6 positions.
1,4-Naphthalenedicarboxylic acid: Another isomer with carboxylic acid groups at the 1 and 4 positions.
The uniqueness of this compound lies in its specific positioning of carboxylic acid groups, which allows for the formation of unique coordination polymers and MOFs with distinct properties .
Properties
CAS No. |
2089-87-4 |
|---|---|
Molecular Formula |
C12H8O4 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
naphthalene-1,6-dicarboxylic acid |
InChI |
InChI=1S/C12H8O4/c13-11(14)8-4-5-9-7(6-8)2-1-3-10(9)12(15)16/h1-6H,(H,13,14)(H,15,16) |
InChI Key |
VAWFFNJAPKXVPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15068010.png)
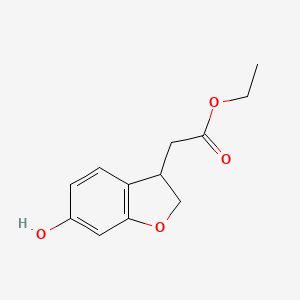
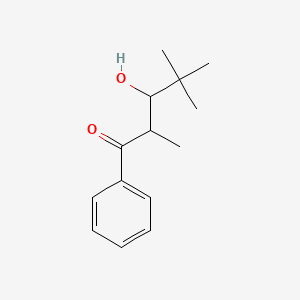
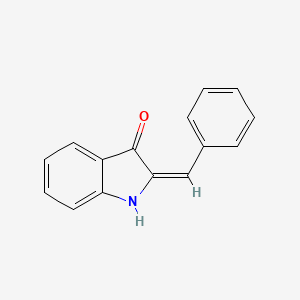

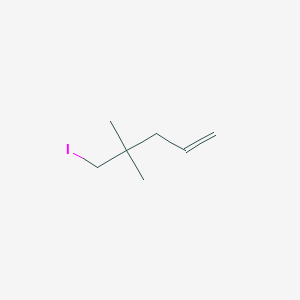
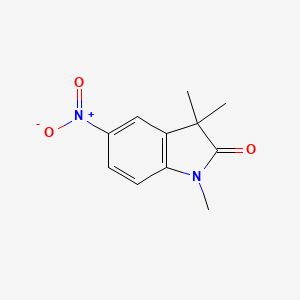
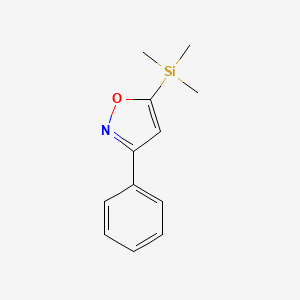
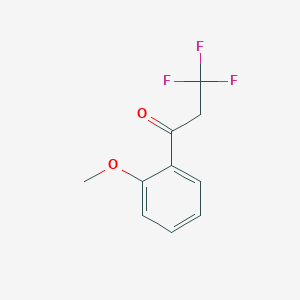

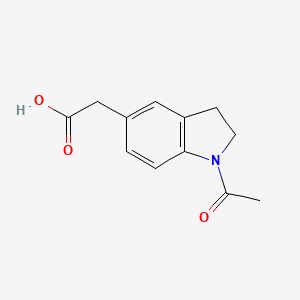
![Spiro[piperidine-3,2'-pyrano[3,2-b]pyridin]-4'(3'H)-one](/img/structure/B15068082.png)

